Agar

Catalog No.
S814630
CAS No.
9002-18-0
M.F
N/A
M. Wt
336.337
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agar

CAS Number

9002-18-0

Product Name

Agar

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(4R,5S)-4-hydroxy-3-methyl-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-methoxyoxane-3,5-diol

Molecular Formula

N/A

Molecular Weight

336.337

InChI

InChI=1S/C14H24O9/c1-5-8(16)13-11(7(21-5)4-20-13)23-14-10(18)12(19-2)9(17)6(3-15)22-14/h5-18H,3-4H2,1-2H3/t5?,6-,7?,8-,9+,10-,11?,12+,13+,14?/m1/s1

InChI Key

GYYDPBCUIJTIBM-DYOGSRDZSA-N

SMILES

CC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)O)OC)O)O

Synonyms

Agar-agar (8CI); AX 100; AX 200; AX 200F; AX 30; Agar 150C; Agar Agar Flake; Agargel; Agaron gel; Agaropectin, mixt. with agarose; Agarose, mixt. with agaropectin; Bacto-agar; Bengal gelatin; Bengal isinglass; CS 110; CS-16A; Ceylon isinglass; Chines

The exact mass of the compound Agar is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Binding; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

Agar is a natural polysaccharide complex extracted from specific species of red algae, primarily of the genera *Gelidium* and *Gracilaria*. It consists of two main components: agarose, a neutral linear polymer responsible for gel formation, and agaropectin, a heterogeneous mixture of smaller, sulfated molecules. This composition allows agar to form firm, thermo-reversible gels at low concentrations (typically 1-2%), a property that underpins its widespread use as a solidifying agent in microbiological culture media, plant tissue culture, and as a texturizer in the food industry. Its defining procurement-relevant characteristic is a significant thermal hysteresis, meaning it melts at a high temperature (around 85°C) and solidifies at a much lower temperature (32–40°C).

Substituting Agar with chemically distinct gelling agents like gelatin or carrageenan frequently leads to process and application failure. Gelatin, an animal-derived protein, melts near standard incubation temperatures (~35°C vs. Agar's ~85°C) and is readily metabolized by many microorganisms, causing unwanted liquefaction of culture media. Polysaccharide alternatives like kappa-carrageenan require specific ions (e.g., potassium) to gel and produce texturally different, more elastic gels compared to the firm, brittle structure of agar. Furthermore, standard agar contains agaropectin, a charged component absent in its purified derivative, agarose; this makes agar unsuitable for applications sensitive to electrostatic interactions, such as nucleic acid electrophoresis, where agarose is the required substitute.

Superior Thermal Hysteresis Enables Critical Laboratory Workflows

Agar exhibits a uniquely large thermal hysteresis, solidifying at approximately 35-40°C while melting only at much higher temperatures, around 85°C. In contrast, gelatin, a common substitute, melts at approximately 35°C, very close to its gelling temperature and within the typical incubation range for many microorganisms. This ~50°C gap between gelling and melting points for agar is a critical processing advantage, allowing for the addition of heat-sensitive components like antibiotics or nutrients to the liquid medium after sterilization and before solidification at a safe temperature.

Evidence DimensionMelting Temperature
Target Compound Data~85°C
Comparator Or BaselineGelatin: ~35°C
Quantified DifferenceAgar's melting point is ~50°C higher than Gelatin's.
ConditionsStandard conditions for preparing microbiological media.

This wide liquid-phase temperature window is essential for preparing functional microbiological media and is not achievable with gelatin.

Microbiological Inertness Ensures Stable Substrate for Culturing

A primary reason for agar's dominance as a solidifying agent in microbiology is its resistance to degradation by most microorganisms. In contrast, gelatin is a protein that can be hydrolyzed and consumed by bacteria possessing the gelatinase enzyme, leading to the liquefaction of the culture medium and failure of the experiment. This makes gelatin unsuitable as a general-purpose solid substrate, whereas agar provides a stable, non-nutritive physical support on which microbial colonies can grow and be isolated.

Evidence DimensionMicrobial Degradation
Target Compound DataGenerally not decomposed by microorganisms.
Comparator Or BaselineGelatin: Decomposed by many microorganisms via gelatinase enzyme.
Quantified DifferenceQualitative difference in metabolic suitability for microbes.
ConditionsStandard microbial incubation conditions (e.g., 37°C).

For reliable and reproducible microbial culture, the solidifying agent must not be consumed by the organisms being studied, making agar the necessary choice over gelatin.

Distinct Gel Texture and Strength Compared to Other Polysaccharides

Agar forms strong, firm, and characteristically brittle gels, a texture distinct from other common hydrocolloids. In contrast, carrageenan typically forms softer and more elastic gels. For example, European-grade bacteriological agar at a 1.5% concentration can exhibit a gel strength of 800–1100 g/cm², significantly higher than many other gelling agents at similar concentrations. This high gel strength at low usage levels (less than 1%) provides economic and formulation advantages over substitutes that require higher concentrations to achieve a solid structure.

Evidence DimensionGel Texture & Strength
Target Compound DataFirm, brittle gel; strength of 800-1100 g/cm² (1.5% European bacteriological grade).
Comparator Or BaselineCarrageenan: Softer, more elastic gels. Gelatin: Soft, elastic, 'melt-in-your-mouth' texture.
Quantified DifferenceQualitatively different textures (brittle vs. elastic); quantitatively higher gel strength at lower concentrations.
ConditionsAqueous gel formation.

The specific texture and high gel strength of agar are critical for applications requiring a firm, sliceable structure, such as in certain food products or as a solid support medium.

Purity-Dependent Functionality: The Critical Role of Agaropectin in Agar vs. Agarose

Standard agar is a complex mixture containing both neutral agarose and agaropectin, a heavily modified polysaccharide with acidic side-groups like sulfate and pyruvate. These charged groups in agaropectin can interact with biomolecules and cause high electroendosmosis (EEO), which retards the movement of anions like DNA during electrophoresis. For this reason, agar is unsuitable for analytical or preparative nucleic acid electrophoresis. The procurement of agarose, which is purified from agar to remove agaropectin, is essential for these applications to ensure that separation is based on size, not charge-based interaction with the matrix.

Evidence DimensionKey Component & Charge
Target Compound DataContains agaropectin, which has charged sulfate and pyruvate groups.
Comparator Or BaselineAgarose: Purified form, largely free of charged agaropectin.
Quantified DifferencePresence vs. absence of charged agaropectin, leading to high vs. low electroendosmosis.
ConditionsGel electrophoresis applications.

This defines a critical procurement decision: agar is suitable for general culture media, but only its purified form, agarose, can be used for molecular biology techniques like DNA gel electrophoresis.

Preparation of Solid and Semi-Solid Microbiological Culture Media

Agar is the industry standard for solidifying bacteriological media due to its microbiological inertness and superior thermal hysteresis. Its resistance to enzymatic degradation ensures the media remains solid during incubation, while its high melting point and lower gelling point allow for the safe addition of heat-labile supplements after autoclaving.

Texturizing Agent in Food Production for Firm, Brittle Gels

In the food industry, agar is selected when a firm, brittle gel texture is required, which contrasts with the elastic gels formed by carrageenan or the soft gels of gelatin. Its ability to form strong gels at low concentrations and remain solid at room temperature makes it ideal for applications like confectionery, jellies, and baked goods that require thermal stability without refrigeration.

Solid Support for Plant Tissue Culture (Micropropagation)

As in microbiology, agar provides a stable, semi-solid surface for the growth of plant tissues and explants. Its inert nature ensures it does not interfere with the carefully balanced nutrient and hormone compositions of plant growth media, providing a reliable physical support for micropropagation workflows.

XLogP3

-2.2

Use Classification

Food additives
THICKENER; -> JECFA Functional Classes
Cosmetics -> Binding; Viscosity controlling

Methods of Manufacturing

HARVESTING, EXTRACTION, & PROCESSING OF VARIOUS RED-PURPLE SPECIES OF ALGAE OF THE CLASS RHODOPHYCEAE
The agar can be extracted from the seaweed with hot water, followed by freezing and thawing for purification. Commercial extraction procedures involve washing, chemical extraction, filtration, gelation, freezing, bleaching, washing, drying, and milling.

General Manufacturing Information

Agar: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Structure believed to be a complex range of polysaccharide chains having alternating alpha-(1,3) and beta-(1,4) linkages and varying in total charge content; three extremes of structure noted, namely neutral agarose, pyruvated agarose having little sulfation, and sulfated galactan...
SINCE AGAR IS COMPOSED OF AT LEAST TWO POLYMERIC ELECTROLYTES, THE PHOSPHATES SHOULD BE USEFUL IN IMPROVING ITS GELLING CHARACTERISTICS. ...DEMONSTRATED THAT THE GELLING STRENGTH OF THE AGAR GEL WAS SIGNIFICANTLY INCREASED BY...ADDITION OF 0.12-0.3% DSP.
AGAR WAS ALSO THE FIRST SEAWEED KNOWN TO BE EXTRACTED, PURIFIED, AND DRIED WHEN THE PROCESS WAS ACCIDENTALLY DISCOVERED BY A JAPANESE INNKEEPER ABOUT 1658. IT WAS INTRODUCED TO EUROPE AND THE UNITED STATES FROM CHINA IN THE NINETEENTH CENTURY...
CHEMICALLY, AGAR IS BELIEVED TO BE COMPOSED OF 3,6-ANHYDRO-L-GALACTOSE AND D-GALACTOPYRANOSE RESIDUES IN VARYING PROPORTIONS. THE TERM AGAR...HAS BEEN USED TO DESIGNATE BOTH THE DRIED EXTRACT AND THE SEAWEED SOURCE, BUT IT HAS BEEN PROPOSED THAT..."AGAROPHYTE" BE USED FOR THE WEED.
For more General Manufacturing Information (Complete) data for AGAR-AGAR (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

AOAC Method 945.57. Agar in Meat. Qualitative Test.

Dates

Last modified: 08-15-2023

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